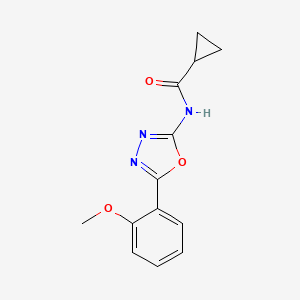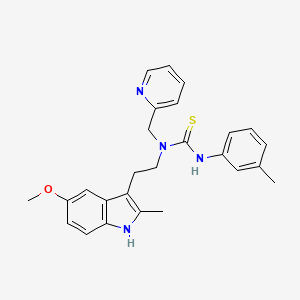
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea is a useful research compound. Its molecular formula is C26H28N4OS and its molecular weight is 444.6. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and DNA Binding
Thiourea derivatives have been studied for their ability to interact with DNA and potential biological targets. For example, synthesis and characterization of thiourea compounds have revealed their potential in molecular docking and DNA binding activities. These compounds exhibit binding energies with DNA, indicating their potential as molecular tools in understanding and manipulating DNA-protein interactions. This aspect of research points towards the utility of thiourea derivatives in designing drugs and molecular probes that target genetic materials (Mushtaque et al., 2016).
Cytotoxicity Studies
Thiourea derivatives are also explored for their cytotoxic effects on various cell lines, providing insights into their potential therapeutic applications. Research has demonstrated the cytotoxic nature of these compounds, with specific derivatives exhibiting inhibitory concentration (IC50) values against certain cancer cell lines, indicating their potential in cancer treatment strategies. For instance, studies on thiourea compounds synthesized through different methods have shown varying levels of cytotoxicity against cell lines, underscoring the importance of structural modifications in enhancing therapeutic efficacy (Eweas et al., 2014).
Quantum Chemical Studies
Quantum chemical studies of thiourea derivatives offer insights into their electronic structures, stability, and reactivity. Computational methods, such as Density Functional Theory (DFT), are used to analyze the properties of these compounds, providing a theoretical basis for understanding their chemical behavior. These studies are crucial in the design and optimization of new compounds with desired biological or chemical properties. For example, the synthesis and quantum chemical analysis of a thiourea derivative revealed its stable conformation and electronic properties, which are relevant in the context of its reactivity and potential applications (Mushtaque et al., 2017).
Eigenschaften
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-18-7-6-9-20(15-18)29-26(32)30(17-21-8-4-5-13-27-21)14-12-23-19(2)28-25-11-10-22(31-3)16-24(23)25/h4-11,13,15-16,28H,12,14,17H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVCDTWNBYAHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol](/img/structure/B2931259.png)
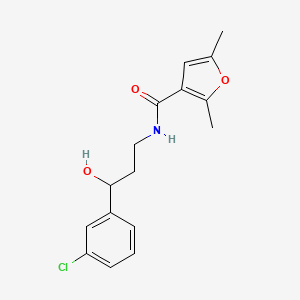

![2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931263.png)
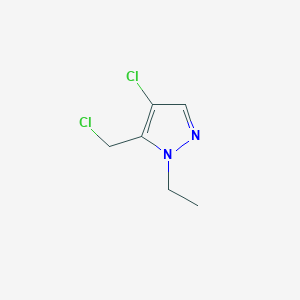

![3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2931269.png)
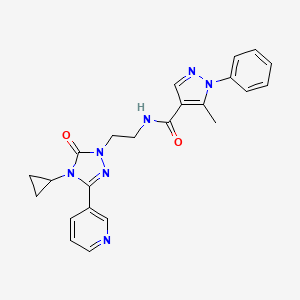
![N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine](/img/structure/B2931273.png)
![Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2931274.png)
![3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine](/img/structure/B2931277.png)

